1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
Overview
Description
1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a sulfonyl group and methoxyphenyl groups, contributing to its distinct chemical properties.
Preparation Methods
The synthesis of 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride and 4-methoxyphenylpiperazine.
Reaction Conditions: The sulfonyl chloride is reacted with 4-methoxyphenylpiperazine under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group and methoxyphenyl rings play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine can be compared with other sulfonyl piperazine derivatives, such as:
1-[(4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine: Similar structure but lacks the chloro and methoxy substituents on the phenyl ring.
1-[(4-chlorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine: Similar structure but lacks the methoxy and methyl substituents on the phenyl ring.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a piperazine ring substituted with a sulfonyl group and two aromatic moieties, which are believed to contribute to its biological activity.
Antagonistic Properties
Research indicates that derivatives of piperazine can act as antagonists at serotonin receptors. Specifically, compounds similar to the one have shown significant affinity for the 5-HT7 receptor , with binding affinities in the nanomolar range (Ki = 2.6 nM) . This receptor is implicated in various neurological processes, making it a target for treating conditions such as depression and anxiety.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective binding to the 5-HT7 receptor in rat brain regions, particularly the thalamus, which has high receptor expression levels . This suggests potential applications in neuroimaging or as a therapeutic agent targeting serotonin pathways.
Toxicity and Safety Profile
The safety profile of similar compounds has raised concerns regarding acute toxicity. For instance, a related compound was noted to be harmful if swallowed and caused skin irritation . Understanding the toxicological aspects is crucial for evaluating the safety of this compound in clinical settings.
Case Studies and Research Findings
Properties
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-14-12-18(26-3)19(13-17(14)20)27(23,24)22-10-8-21(9-11-22)15-4-6-16(25-2)7-5-15/h4-7,12-13H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSACOUAVJSJKDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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